molecular formula C18H22N8 B6448498 3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549001-79-6

3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448498
CAS No.: 2549001-79-6
M. Wt: 350.4 g/mol
InChI Key: FJCOGWJUFVTNIC-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile features a pyrazine-carbonitrile core linked to a piperazine moiety, which is further substituted with a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine group.

Properties

IUPAC Name

3-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-14-22-16(24-6-2-3-7-24)12-17(23-14)25-8-10-26(11-9-25)18-15(13-19)20-4-5-21-18/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCOGWJUFVTNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • Target Compound : The pyrimidine ring at the 4-position of piperazine is substituted with a 2-methyl group and a pyrrolidin-1-yl group. Pyrrolidine, a five-membered secondary amine, enhances solubility and conformational flexibility .
  • Analog from : 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile replaces pyrrolidine with a pyrazole ring. Pyrazole’s aromaticity and hydrogen-bonding capacity may alter binding affinity compared to the target compound .
  • Analog from : 3-(4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile substitutes the pyrimidine group with a trifluoroacetyl moiety. This electron-withdrawing group likely increases metabolic stability but reduces basicity .

Core Heterocycle Modifications

  • Piperazine vs. Piperidine : describes 5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile, where piperazine is replaced with piperidine. Piperidine’s reduced nitrogen count and six-membered ring decrease polarity and may affect blood-brain barrier penetration .

Functional Group Impact on Physicochemical Properties

Compound Substituent (Pyrimidine Position) Key Functional Groups Potential Impact Reference
Target Compound 2-methyl, 6-pyrrolidin-1-yl Pyrrolidine, pyrazine-carbonitrile Enhanced solubility, conformational flexibility N/A
3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile 6-pyrazol-1-yl Pyrazole Increased aromaticity, hydrogen bonding
3-(4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile Trifluoroacetyl CF3 group Higher metabolic stability, reduced pKa

Pharmacological Implications

  • Pyrrolidinyl vs. Pyrazolyl Substitutions : Pyrrolidine’s flexibility may favor interactions with dynamic binding pockets (e.g., GPCRs), while pyrazole’s rigidity could enhance selectivity for flat enzymatic active sites (e.g., kinases) .
  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate salt formation (improving solubility), whereas piperidine’s single nitrogen may enhance lipophilicity for CNS-targeted drugs .

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